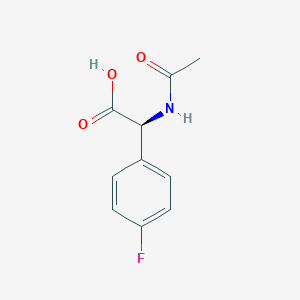

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Übersicht

Beschreibung

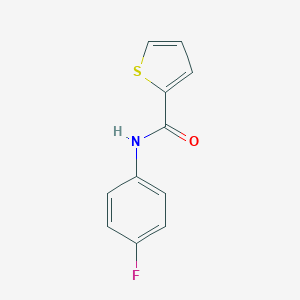

“(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to 4-Fluorophenylacetic acid, which is used as an intermediate in the production of fluorinated anesthetics1.

Synthesis Analysis

The synthesis of “(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid” is not explicitly detailed in the available resources. However, related compounds such as 4-Fluorophenylacetic acid are commercially available and used in various chemical syntheses2.

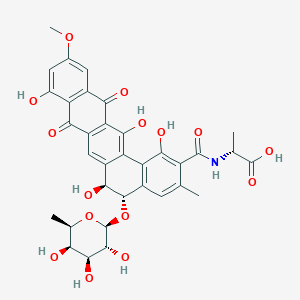

Molecular Structure Analysis

The molecular structure of “(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid” is not directly available. However, the related compound 4-Fluorophenylacetic acid has a molecular formula of C8H7FO2, an average mass of 154.138 Da, and a monoisotopic mass of 154.043015 Da3.

Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid”.

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid” are not directly available. However, the related compound 4-Fluorophenylacetic acid has a density of 1.3±0.1 g/cm3, a boiling point of 265.3±15.0 °C at 760 mmHg, and a flash point of 114.3±20.4 °C3.

Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes for Water Treatment

The advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals. In the context of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, these processes could potentially be applied to degrade complex organic molecules into simpler, less harmful compounds. Although the direct application on (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid isn't explicitly mentioned, the principles of AOPs could be relevant for its degradation if it were considered a contaminant. The AOPs are known for their effectiveness in breaking down persistent organic pollutants and could offer a pathway for mitigating the environmental impact of such compounds (Qutob et al., 2022).

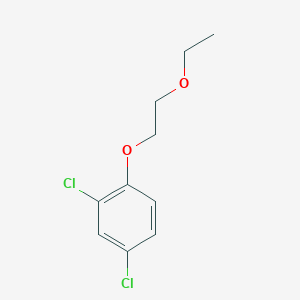

Herbicide Toxicity and Environmental Impact

The environmental and toxicological aspects of herbicides provide insights into the broader implications of chemical compounds on ecosystems and health. Research on 2,4-dichlorophenoxyacetic acid (2,4-D), for example, highlights the importance of understanding the ecological and health impacts of chemical compounds, including those similar to (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid. This research emphasizes the need for ongoing assessment of the environmental persistence, toxicity, and mechanisms of action of such compounds to ensure they do not pose significant risks to ecosystems or public health (Zuanazzi et al., 2020).

Micropollutant Treatment in Water

The presence of micropollutants such as acetaminophen in natural water bodies and their impact on the environment underscore the necessity for effective treatment strategies. These compounds, while present at low concentrations, can transform into various intermediates depending on environmental conditions, posing challenges for monitoring, detection, and treatment. The study of acetaminophen and its degradation products offers a framework for understanding how similar compounds like (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid might behave in aquatic environments and the potential approaches for their removal or degradation (Vo et al., 2019).

Synthesis of Related Compounds

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, sheds light on the chemical processes and methodologies that could potentially be applied to (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid. This research highlights the challenges and innovations in synthesizing complex organic compounds, offering insights into the broader field of chemical synthesis and the potential applications of such compounds in pharmaceuticals and other industries (Qiu et al., 2009).

Safety And Hazards

The safety and hazards associated with “(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid” are not directly available. However, related compounds may cause serious eye damage and may be harmful to aquatic life4.

Zukünftige Richtungen

There is no specific information available on the future directions of “(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid”. However, given its potential relation to 4-Fluorophenylacetic acid, it may find use in the production of fluorinated anesthetics1.

Please note that this analysis is based on the available information and may not fully cover “(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid”. For a more comprehensive analysis, further research and expert consultation may be required.

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTADRWBVNKKSJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650617 | |

| Record name | (2S)-Acetamido(4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid | |

CAS RN |

136815-01-5 | |

| Record name | (2S)-Acetamido(4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol](/img/structure/B161199.png)

![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)